1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFN5S/c18-10-4-5-14(12(20)7-10)25-16(21)15(23-24-25)17-22-13(8-26-17)9-2-1-3-11(19)6-9/h1-8H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBLPSPGIIWTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H13BrClF N5S
- Molecular Weight : Approximately 400.72 g/mol
Structural Features
The presence of the triazole and thiazole rings in the structure is significant as these moieties are often linked to various biological activities, including anticancer and antimicrobial properties. The halogen substituents (bromo, fluoro, and chloro groups) may enhance the lipophilicity and biological activity of the compound.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer activity. For instance, studies have shown that thiazole derivatives possess cytotoxic effects against various cancer cell lines. The compound under consideration has been evaluated in several assays:
- Cell Viability Assays : The compound was tested against multiple cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The results showed IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : The compound has been reported to inhibit CDK9-mediated transcription processes, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, which is crucial for cancer cell survival .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. For example:
- Testing Against Bacterial Strains : The compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of thiazole-containing compounds were synthesized and tested for their anticancer activity. The compound demonstrated significant cytotoxicity against various cancer cell lines with an emphasis on its mechanism involving apoptosis induction through the mitochondrial pathway .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of structurally similar compounds reported that modifications in the halogen substituents significantly influenced their efficacy against different microbial strains. This suggests that the bromo and fluoro substitutions in our compound may enhance its antimicrobial potential .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit notable antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have demonstrated that derivatives with similar structural features can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The triazole scaffold is known for its potential anticancer activity. Compounds similar to 1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that such compounds can disrupt cellular processes vital for cancer cell survival .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Research on related compounds has shown promise in reducing inflammation markers in various models of inflammatory diseases .
Agricultural Applications
The unique structure of this compound lends itself to potential applications in agriculture as a pesticide or herbicide. Its thiazole component is particularly relevant as many agrochemicals utilize similar motifs to target specific biological pathways in pests and weeds. Preliminary studies suggest that derivatives could effectively manage agricultural pests without adversely affecting beneficial organisms .
Material Science Applications
The incorporation of triazole and thiazole units into polymer matrices has been explored for developing advanced materials with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength. The synthesis of polymers containing the compound could lead to innovative applications in coatings and composites .
Summary of Case Studies
A selection of case studies highlights the versatility of This compound :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Triazole-Thiazole Hybrids
The compound’s closest structural analogs include:
Key Observations :
- Halogen Effects: Bromine (Br) and chlorine (Cl) substituents in the target compound enhance lipophilicity and influence intermolecular interactions (e.g., halogen bonding), which can stabilize crystal packing or protein-ligand binding .
- Heterocyclic Core : The triazole-thiazole combination is distinct from simpler triazole (e.g., 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine ) or thiazole derivatives (e.g., 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine ). The fused system may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
Isostructurality and Crystallographic Insights
Compounds 4 and 5 () demonstrate that substituting Cl for Br in aryl-thiazole-triazole hybrids results in isostructural crystals with nearly identical unit cell parameters. However, Br’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) introduces subtle adjustments in molecular conformations and van der Waals contacts .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction parameters be controlled to maximize yield?
The synthesis involves multi-step reactions, including cyclocondensation and click chemistry. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reactivity .
- Temperature control : Reactions often proceed at 60–100°C to balance kinetics and side-product formation .
- Catalysts : Copper(I) catalysts (e.g., CuI) are critical for triazole ring formation via azide-alkyne cycloaddition . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product (yields ~50–70%) .
Q. Which analytical techniques are most reliable for structural confirmation?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, triazole protons at δ 8.1–8.3 ppm) .
- X-ray crystallography : Resolves stereochemistry and non-covalent interactions (e.g., π-π stacking between aryl groups) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 492.98) .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
Initial screening should target:
- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC ≤ 8 µg/mL) and C. albicans .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematic modifications and testing are required:
- Substituent variation : Replace bromo/fluoro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Heterocycle substitution : Swap thiazole with oxadiazole or pyridine rings to alter π-stacking and hydrogen-bonding interactions .
- Dose-response analysis : Compare IC₅₀ values across analogs using standardized assays (e.g., dose ranges 0.1–100 µM) .
Q. What mechanistic approaches can elucidate its interaction with biological targets?
Advanced techniques include:
- Molecular docking : Simulate binding to ATP-binding pockets of kinases (e.g., EGFR or VEGFR) using AutoDock Vina .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with purified proteins .
- Transcriptomics : RNA-seq profiling of treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell culture conditions, serum concentrations) .
- Compound stability : Test degradation under assay conditions (e.g., HPLC monitoring for hydrolysis of triazole/thiazole rings) .
- Synergistic effects : Evaluate combinatorial treatments with known drugs (e.g., cisplatin in cancer models) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts enhance aqueous solubility (tested via shake-flask method) .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .
- Prodrug design : Introduce ester or amide moieties cleaved by esterases in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
